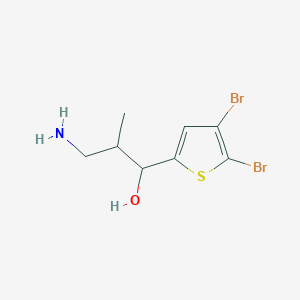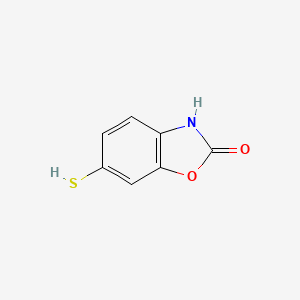
6-Sulfanyl-2,3-dihydro-1,3-benzoxazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Sulfanyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound with the molecular formula C7H5NO2S. It is a derivative of benzoxazole, characterized by the presence of a sulfanyl group at the 6th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Sulfanyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the reaction of 2-aminophenol with carbon disulfide under basic conditions, followed by cyclization. One common method includes:
Starting Material: 2-aminophenol.
Reagent: Carbon disulfide (CS2).
Conditions: Basic conditions, often using sodium hydroxide (NaOH).
Cyclization: The intermediate product undergoes cyclization to form the benzoxazole ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow processes and the use of industrial reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
6-Sulfanyl-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzoxazole derivatives.
Applications De Recherche Scientifique
6-Sulfanyl-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 6-Sulfanyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with biological molecules, potentially inhibiting enzymes or interacting with proteins. The benzoxazole ring can also participate in π-π interactions with aromatic amino acids in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.
Benzoxazole: The parent compound without the sulfanyl group.
6-Mercaptobenzo[d]oxazol-2(3h)-one: A closely related compound with similar properties
Uniqueness
6-Sulfanyl-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to other benzoxazole derivatives .
Propriétés
Formule moléculaire |
C7H5NO2S |
|---|---|
Poids moléculaire |
167.19 g/mol |
Nom IUPAC |
6-sulfanyl-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H5NO2S/c9-7-8-5-2-1-4(11)3-6(5)10-7/h1-3,11H,(H,8,9) |
Clé InChI |
UXLKVBHYQPWICV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1S)OC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine](/img/structure/B13203020.png)

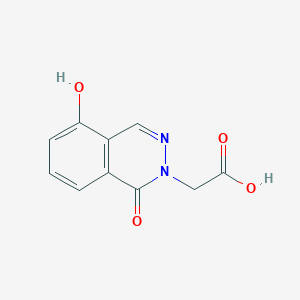

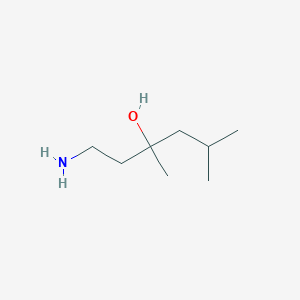
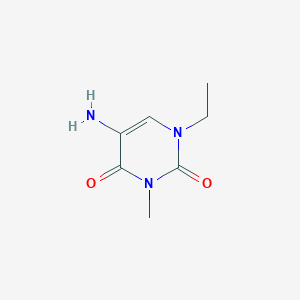
![6-methoxy-N2-[(1-methyl-1H-pyrazol-3-yl)methyl]pyridine-2,5-diamine](/img/structure/B13203060.png)
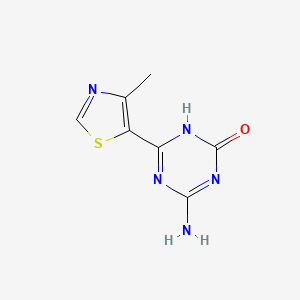
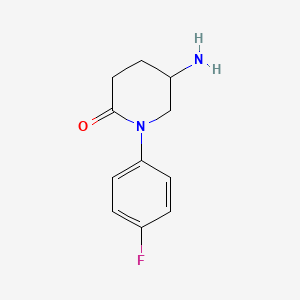
![N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13203070.png)

